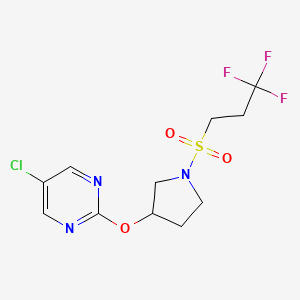

5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

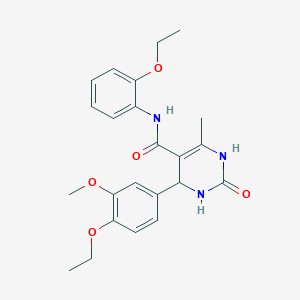

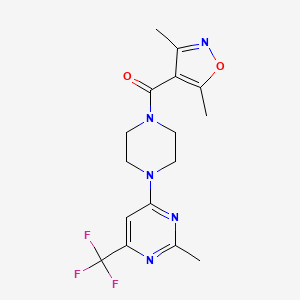

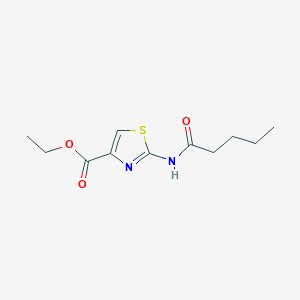

Vue d'ensemble

Description

The compound “5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxygen atom attached to one of the carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and pyrrolidine rings. The trifluoropropyl group could be introduced using a compound like 3,3,3-Trifluoropropane-1-sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine and pyrrolidine rings would provide a rigid, planar structure, while the trifluoropropyl group would add significant steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. The pyrimidine ring could undergo substitution reactions at the carbon atoms, while the pyrrolidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoropropyl group could make it somewhat hydrophobic, while the pyrimidine and pyrrolidine rings could allow for hydrogen bonding .Applications De Recherche Scientifique

Crystal Structure and Binding Motifs

Research on aminopyrimidine derivatives, such as those related to the mentioned compound, highlights their significance in understanding crystal structures and binding motifs. The study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals the formation of hydrogen-bonded bimolecular ring motifs and the role of sulfonic acid groups in mimicking carboxylate anions. This research aids in the understanding of molecular interactions and structural motifs in crystalline materials (Balasubramani, Muthiah, & Lynch, 2007).

Herbicidal Applications

Another area of application is in the development of herbicidal compounds. Fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors, derived from related pyrimidine intermediates, demonstrate significant post-emergence herbicidal activity in crops like cotton and wheat. This research highlights the utility of fluorinated pyrimidine derivatives in agricultural chemistry for developing selective herbicides (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Antitumor and Radioprotective Activities

Sulfonamides containing pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antitumor and radioprotective activities. Some compounds displayed more potent antitumor activities than the reference drug, doxorubicin, while others exhibited radioprotective activities. This indicates the potential of pyrimidine derivatives in the development of new antitumor and radioprotective agents (Ghorab et al., 2006).

Polyimide Materials

In materials science, a diamine monomer containing both pyridine and fluorine was synthesized, leading to the development of novel aromatic polyimides. These polyimides exhibit excellent solubility and good thermal stability, making them suitable for advanced materials applications, including electronics and aerospace (Zhang et al., 2007).

Synthetic Methodologies

Significant advancements in synthetic methodologies involving pyrimidine derivatives have been reported. For instance, sulfonated tetrahydropyridine derivatives were synthesized via a radical reaction of 1,6-enynes with sulfur dioxide, showcasing an efficient approach to generating sulfonated heterocycles (An & Wu, 2017).

Propriétés

IUPAC Name |

5-chloro-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHXYKSBNPAHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)

![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)

![(Z)-ethyl 4-(((5-chloropyridin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2687484.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2687489.png)

![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)

![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)